Methyl 3-amino-2,5-difluorobenzoate

Description

BenchChem offers high-quality Methyl 3-amino-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

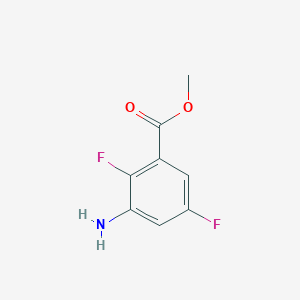

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDJUQONBUMMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-amino-2,5-difluorobenzoate CAS 1186194-15-9

An In-Depth Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

This document provides a comprehensive technical overview of Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9), a fluorinated aromatic ester of significant interest to professionals in medicinal chemistry, drug development, and synthetic organic chemistry. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this valuable synthetic building block.

Introduction and Strategic Importance

Methyl 3-amino-2,5-difluorobenzoate is a specialized chemical intermediate prized for its unique substitution pattern. The presence of two fluorine atoms on the benzene ring, ortho and para to the amino group, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics are highly sought after in modern drug design, where the strategic incorporation of fluorine is a well-established method for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4]

This compound serves as a versatile scaffold for constructing more complex molecules, particularly in the development of novel kinase inhibitors, central nervous system (CNS) agents, and agrochemicals.[1][5] Its structure allows for a variety of subsequent chemical transformations, making it an essential component in the synthesis of targeted therapies and high-performance materials.[6]

Physicochemical Properties and Data

A clear understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The key properties of Methyl 3-amino-2,5-difluorobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1186194-15-9 | [7][8] |

| Molecular Formula | C₈H₇F₂NO₂ | [7][9] |

| Molecular Weight | 187.14 g/mol | [7][9] |

| Appearance | Solid, semi-solid, or lump | [10] |

| Purity | Typically ≥95% - 98% | [5][10] |

| Storage | Room temperature, in a dark place under an inert atmosphere. | [10] |

| InChI Key | WLDJUQONBUMMQH-UHFFFAOYSA-N | [9] |

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 3-amino-2,5-difluorobenzoate is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with a suitable precursor, such as 2,5-difluoro-3-nitrobenzoic acid, involving esterification followed by reduction of the nitro group.

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic route.

Caption: A typical two-step synthesis of Methyl 3-amino-2,5-difluorobenzoate.

Detailed Synthesis Protocol

This protocol is a representative methodology based on standard organic chemistry transformations analogous to those found in the literature for similar compounds.[11][12][13]

Step 1: Esterification of 2,5-Difluoro-3-nitrobenzoic Acid

-

Rationale: The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent reduction step and to increase its solubility in organic solvents. Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,5-difluoro-3-nitrobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Reduction of Methyl 2,5-difluoro-3-nitrobenzoate

-

Rationale: Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine in the presence of an ester. It is a clean, high-yielding reaction with easily removable byproducts. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

-

Procedure:

-

Dissolve the crude Methyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) from the previous step in methanol.

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor set to 1-3 atm) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Rinse the filter cake with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl 3-amino-2,5-difluorobenzoate. The product can be further purified by recrystallization or column chromatography if needed.

-

Applications in Drug Discovery and Agrochemicals

The true value of Methyl 3-amino-2,5-difluorobenzoate lies in its application as a versatile building block.

-

Pharmaceutical Development: This intermediate is crucial in the synthesis of bioactive molecules. The fluorinated aniline moiety is a common feature in kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase enzyme, and the fluorine atoms modulate binding affinity and metabolic stability.[1][14] It is also used in the development of agents targeting the central nervous system.[5]

-

Agrochemical Chemistry: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. This compound is used to design new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles.[6]

-

Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal stability and chemical resistance of polymers, making this compound a candidate for developing high-performance coatings and materials.[6]

Spectral Characterization (Exemplary Analysis)

Structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra for this compound are not publicly available, the following is a predictive analysis based on its structure and data from analogous compounds.[15][16][17][18][19]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (approx. 6.5-7.5 ppm). Due to the fluorine and amine substituents, these protons will appear as complex multiplets (e.g., doublet of doublets or triplet of doublets) due to coupling with each other and with the ¹⁹F nuclei.

-

Amine Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of 3.5-5.0 ppm, though its position can vary with solvent and concentration.

-

Methyl Protons (3H): A sharp singlet for the ester methyl (-OCH₃) group will be present, typically around 3.8-3.9 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Approximately 8 distinct signals would be expected. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear between ~100-160 ppm, with their chemical shifts significantly influenced by the attached fluorine atoms (showing C-F coupling). The methyl carbon will be the most upfield signal (~52 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) in an EI-MS spectrum would be expected at m/z = 187.14. In ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 188.15.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: A strong, sharp peak for the ester carbonyl group will be present around 1700-1730 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds will be visible in the 1100-1300 cm⁻¹ region.

-

Safety, Handling, and Storage

Proper handling of Methyl 3-amino-2,5-difluorobenzoate is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.[20][21][22][23]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[20]

-

Skin Corrosion/Irritation: Causes skin irritation.[20]

-

Eye Damage/Irritation: Causes serious eye irritation.[20]

-

Respiratory Hazard: May cause respiratory irritation.[20]

Safe Handling and Personal Protective Equipment (PPE) Workflow

Caption: Standard workflow for safely handling chemical intermediates.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20][22]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[20][22]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and remove contact lenses if possible. Seek immediate medical attention.[20][23]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[20][22]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[22]

-

Stability: The product is stable under normal handling and storage conditions.[20]

-

Incompatibilities: Keep away from strong acids and strong oxidizing agents.[20]

References

-

Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3. (Chemsrc) [Link]

-

MSDS of Methyl 3-amino-2-fluorobenzoate. (Capot Chemical) [Link]

-

Methyl 3-amino-2,5-difluorobenzoate. (MySkinRecipes) [Link]

-

1186194-15-9|Methyl 3-Amino-2,5-difluorobenzoate. (BIOFOUNT) [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

METHYL 3-AMINO-2,5-DIFLUOROBENZOATE | 1186194-15-9. (ChemCD) [Link]

-

2-amino-3-fluorobenzoic acid. (Organic Syntheses Procedure) [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (PubMed Central) [Link]

-

Applications of fluorine-containing amino acids for drug design. (PubMed) [Link]

-

Methyl-3-amino-2-fluorobenzoate. (PubChem) [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (Semantic Scholar) [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (MDPI) [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI) [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (DergiPark) [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 3-amino-2,5-difluorobenzoate [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1186194-15-9 | METHYL 3-AMINO-2,5-DIFLUOROBENZOATE| spectrum | ChemCD_index [cn.chemcd.com]

- 8. Methyl 3-amino-2,5-difluorobenzoate, CAS [[1186194-15-9]] | BIOZOL [biozol.de]

- 9. 1186194-15-9|Methyl 3-Amino-2,5-difluorobenzoate|Methyl 3-Amino-2,5-difluorobenzoate|-范德生物科技公司 [bio-fount.com]

- 10. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]

- 11. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR [m.chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 18. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR [m.chemicalbook.com]

- 19. Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum [chemicalbook.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3 | Chemsrc [chemsrc.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. capotchem.com [capotchem.com]

In-Depth Technical Guide: Methyl 3-amino-2,5-difluorobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a fluorinated aromatic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of amino and fluoro groups on the benzoate scaffold offers unique electronic and steric properties, making it a valuable intermediate for medicinal chemists. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, which are desirable attributes in drug design.[1]

This guide provides a consolidated overview of the currently available technical data for Methyl 3-amino-2,5-difluorobenzoate. It must be noted, however, that comprehensive experimental data on the physical and spectroscopic properties of this specific isomer is limited in publicly accessible literature and databases. The following sections present the established information while also highlighting areas where data is currently unavailable, thereby identifying opportunities for further research and characterization.

Core Molecular Attributes

The fundamental identity of Methyl 3-amino-2,5-difluorobenzoate is established by its molecular formula and weight. These properties are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| CAS Number | 1186194-15-9 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

Physicochemical Properties: An Area for Further Investigation

A thorough understanding of a compound's physical properties is essential for its practical application in a laboratory or industrial setting. These properties dictate choices regarding reaction conditions, purification methods, and formulation. For Methyl 3-amino-2,5-difluorobenzoate, there is a notable absence of experimentally determined quantitative data for several key physical properties.

-

Appearance: The physical state and color have not been consistently described in available literature.

-

Melting Point: No experimental melting point has been reported.

-

Boiling Point: No experimental boiling point has been reported.

-

Density: No experimental density data is available.

-

Solubility: While specific solubility data for this compound is not available, related isomers such as methyl 3-amino-5-fluorobenzoate are described as slightly soluble in water.

The lack of this data suggests that any researcher planning to work with this compound should consider performing these characterizations as part of their initial workflow.

Spectroscopic Data: The Molecular Fingerprint

Expected Spectroscopic Characteristics:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons would be expected. The coupling patterns of the aromatic protons would be complex due to the presence of two fluorine atoms.

-

¹³C NMR: Resonances for each of the eight carbon atoms would be present, with the carbon atoms bonded to fluorine exhibiting characteristic splitting.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be anticipated for the N-H stretching of the amine group, the C=O stretching of the ester, and the C-F stretching of the fluoro groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Methyl 3-amino-2,5-difluorobenzoate is typically used as an intermediate in multi-step synthetic pathways.[1] One common synthetic approach to this class of compounds involves the esterification of the corresponding carboxylic acid, 3-amino-2,5-difluorobenzoic acid.

The reactivity of this molecule is governed by the functional groups present: the nucleophilic amino group, the electrophilic ester carbonyl group, and the activated aromatic ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The ester can be hydrolyzed or converted to other functional groups. The fluorine atoms influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution.

Applications in Research and Development

The primary value of Methyl 3-amino-2,5-difluorobenzoate lies in its utility as a building block for more complex molecules, particularly in the following areas:

-

Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and agents targeting the central nervous system. The inclusion of fluorine can be a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

-

Agrochemicals: This compound serves as a starting material for the design of novel pesticides, where the fluorine substituents can enhance efficacy and selectivity.[1]

Safety and Handling

Based on available safety data, Methyl 3-amino-2,5-difluorobenzoate should be handled with appropriate precautions in a laboratory setting.

-

Hazards: It may cause an allergic skin reaction and serious eye irritation.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents, as well as strong acids and bases.[4]

-

Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

Methyl 3-amino-2,5-difluorobenzoate is a chemical intermediate with clear potential in the fields of drug discovery and agrochemical research. However, the publicly available data on its fundamental physical and spectroscopic properties is sparse. This presents a challenge for researchers wishing to utilize this compound and underscores the need for comprehensive characterization to be undertaken and published. The generation and dissemination of this data would be of significant value to the scientific community, enabling a more thorough and efficient exploration of the synthetic possibilities offered by this fluorinated building block.

References

Due to the limited availability of specific literature for Methyl 3-amino-2,5-difluorobenzoate, the reference list primarily includes supplier information and data for closely related compounds where analogous properties are discussed.

Sources

A Technical Guide to Methyl 3-Amino-2,5-Difluorobenzoate: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 3-amino-2,5-difluorobenzoate, a fluorinated aniline derivative of significant interest to researchers, medicinal chemists, and drug development professionals. While specific peer-reviewed data on this exact isomer is emerging, this document synthesizes available information and draws upon established principles and data from closely related analogs to provide a comprehensive and practical resource. We will explore its structural significance, logical synthetic pathways, and its role as a versatile intermediate in the creation of complex bioactive molecules.

The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms on a molecule, such as in Methyl 3-amino-2,5-difluorobenzoate, can profoundly and beneficially alter its physicochemical and biological properties.

Causality Behind Fluorine's Utility:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity or basicity of nearby functional groups, optimizing interactions within a receptor's binding pocket.

-

Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

-

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits its target receptor more effectively.

Methyl 3-amino-2,5-difluorobenzoate presents a valuable scaffold possessing three key functional groups for further chemical elaboration: an amine, an ester, and two fluorine atoms, making it a highly sought-after building block in synthetic chemistry.

Physicochemical and Structural Characteristics

While comprehensive, peer-reviewed experimental data for Methyl 3-amino-2,5-difluorobenzoate is not widely published, its key properties can be calculated or inferred from supplier data and analysis of its structure.

| Property | Value | Source / Method |

| CAS Number | 1186194-15-9 | Commercial |

| Molecular Formula | C₈H₇F₂NO₂ | Calculated |

| Molecular Weight | 187.14 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(F)C(N)=CC(F)=C1 | Calculated |

| Appearance | Off-white to light yellow solid or powder | Inferred |

| Solubility | Soluble in methanol, ethyl acetate, DCM | Inferred |

| Storage | Store in a cool, dark place under inert atmosphere | Standard Practice |

Synthesis and Reaction Logic

A plausible and efficient two-step synthesis starting from 2,5-difluoronitrobenzene is outlined below.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Detailed Experimental Protocol (Hypothetical, based on Analogs)

This protocol is a representative example based on the well-documented Fischer esterification of similar aminobenzoic acids.[1] Researchers should perform small-scale trials to optimize reaction conditions.

Objective: To synthesize Methyl 3-amino-2,5-difluorobenzoate from 3-Amino-2,5-difluorobenzoic acid.

Materials:

-

3-Amino-2,5-difluorobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (0.2-0.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-2,5-difluorobenzoic acid (1.0 eq) and anhydrous methanol (20-30 volumes).

-

Acid Catalyst Addition: Stir the suspension at room temperature and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The acid also serves to protonate the amino group, protecting it from unwanted side reactions.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Expertise: The reaction is driven to completion by using a large excess of methanol, shifting the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over ice and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Trustworthiness: This step is self-validating. The cessation of CO₂ evolution indicates that the excess acid has been neutralized. This is crucial for preventing hydrolysis of the ester product during extraction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Expertise: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 3-amino-2,5-difluorobenzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Spectroscopic Characterization (Predicted)

No formally published spectra for Methyl 3-amino-2,5-difluorobenzoate are available. The following are predicted key signals based on its structure and data from analogous compounds. These serve as a guide for researchers to confirm the identity of their synthesized material.

| ¹H NMR (Predicted in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Signal Pattern |

| ~ 7.0 - 7.2 | Doublet of doublets (dd) |

| ~ 6.7 - 6.9 | Doublet of doublets (dd) |

| ~ 4.0 - 4.5 | Broad singlet |

| ~ 3.9 | Singlet |

| ¹³C NMR (Predicted in CDCl₃, 101 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 150-160 (dd) | C-F |

| ~ 140-150 (dd) | C-F |

| ~ 110-130 | Aromatic carbons |

| ~ 52 | -OCH₃ |

| Mass Spectrometry (MS) | |

| Technique | Expected Ion [M+H]⁺ |

| ESI+ | m/z 188.05 |

Applications in Drug Discovery and Synthesis

Methyl 3-amino-2,5-difluorobenzoate is a valuable building block for creating more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.

-

Amine Group: The primary amine can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex scaffolds.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to a primary alcohol.

-

Fluorinated Ring: The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.

A prime example of the utility of a similar building block, Methyl 3-amino-2-fluorobenzoate, is in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor used to treat certain types of cancer.[2] This highlights the critical role such intermediates play in constructing targeted therapies.

Illustrative Reaction Pathway

Caption: General synthetic utility of Methyl 3-amino-2,5-difluorobenzoate.

This logical flow demonstrates how the amine and ester functionalities can be selectively manipulated to build molecular complexity, making this compound a powerful tool in the arsenal of the medicinal chemist for creating novel pharmaceutical candidates.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

-

MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate. Available at: [Link]

-

MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate. Available at: [Link]

-

Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1601. Available at: [Link]

-

ChemBK. methyl 3-amino-2-fluorobenzoate. Available at: [Link]

- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

ResearchGate. 3,5-Difluorobenzoic acid. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]

-

ResearchGate. An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Available at: [Link]

-

Google Patents. US 7,442,830 B1. Available at: [Link]

-

European Patent Office. EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. Available at: [Link]

- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

LookChem. 2-amino-3,5-difluorobenzoic acid CAS NO.126674-78-0. Available at: [Link]

-

AccelaChemBio. 1175271-71-2,8-(Trifluoromethyl)isoquinolin-3-ol. Available at: [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 3-amino-2,5-difluorobenzoate is a key building block that leverages these advantages, serving as a vital intermediate in the synthesis of complex pharmaceuticals. Its strategic placement of fluorine atoms and reactive amine and ester functional groups make it a versatile tool for medicinal chemists. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering a technical resource for professionals in drug discovery and development.

Core Chemical Identity and Properties

IUPAC Name: Methyl 3-amino-2,5-difluorobenzoate

Synonyms: 3-Amino-2,5-difluorobenzoic acid methyl ester

CAS Number: 1186194-15-9

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as methanol, ethanol, and ethyl acetate. |

The Rationale Behind the Synthesis: A Multi-step Approach

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically involves a multi-step process starting from a readily available difluorinated precursor. A common strategy is the nitration of a difluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to an amine. Each step is critical for achieving the desired substitution pattern and high purity required for pharmaceutical applications.

A Plausible Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of Methyl 3-amino-2,5-difluorobenzoate are not abundant in the literature, a likely synthetic route can be constructed based on established organic chemistry principles and analogous transformations. The following represents a logical and field-proven approach:

Caption: A plausible synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 1,4-Difluoro-2-methylbenzene

-

To a stirred solution of 1,4-difluoro-2-methylbenzene in a suitable solvent such as dichloromethane, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it over ice-water and extract the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1,4-difluoro-2-methyl-5-nitrobenzene.

Step 2: Oxidation to 2,5-Difluoro-3-nitrobenzoic acid

-

Suspend the 1,4-difluoro-2-methyl-5-nitrobenzene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

-

Heat the mixture to reflux and maintain until the reaction is complete.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2,5-difluoro-3-nitrobenzoic acid.

Step 3: Esterification to Methyl 2,5-difluoro-3-nitrobenzoate

-

Dissolve the 2,5-difluoro-3-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the esterification is complete.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate to give Methyl 2,5-difluoro-3-nitrobenzoate.

Step 4: Reduction to Methyl 3-amino-2,5-difluorobenzoate

-

Dissolve the Methyl 2,5-difluoro-3-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the nitro group is fully reduced to an amine.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-2,5-difluorobenzoate.

Applications in Drug Discovery and Development

Methyl 3-amino-2,5-difluorobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence and positioning of the fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.[1]

While specific drug candidates synthesized from this intermediate are often proprietary, its structural motifs are found in molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. The amino group provides a key handle for amide bond formation, a common linkage in many drug molecules, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The strategic placement of the fluorine atoms ortho and para to the amine group influences the electronic properties and conformation of the molecule, which can be critical for its interaction with a biological target.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a broad singlet for the amine protons, and signals in the aromatic region corresponding to the two protons on the benzene ring.

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon of the ester, the carbonyl carbon, and the six aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants being indicative of their positions on the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.

Safety, Handling, and Disposal

As a chemical intermediate, proper handling and disposal of Methyl 3-amino-2,5-difluorobenzoate are essential to ensure laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Although a specific, comprehensive toxicology report for Methyl 3-amino-2,5-difluorobenzoate is not widely available, related compounds like Methyl 3-amino-2-fluorobenzoate are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with appropriate care.

Recommended PPE:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a strategically important building block in the synthesis of advanced pharmaceutical compounds. Its difluorinated aromatic core provides a scaffold for the development of drug candidates with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, chemical characteristics, and safe handling is crucial for its effective utilization in research and development. This guide serves as a foundational technical resource for scientists and professionals working at the forefront of medicinal chemistry.

References

- ChemicalBook. (2025-12-20). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.

- Synquest Labs. Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.

- Capot Chemical. (2012-11-20). MSDS of Methyl 3-amino-2-fluorobenzoate.

- Guidechem. How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ.

- Chem-Impex. Methyl 3-amino-2-fluorobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.

- Sigma-Aldrich. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3.

- MySkinRecipes. Methyl 3-amino-2,5-difluorobenzoate.

- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3.

- BIOZOL. Methyl 3-amino-2,5-difluorobenzoate, CAS [[1186194-15-9]].

- Angene Chemical. methyl 3-amino-2,5-difluorobenzoate 95%.

- PubChem. Methyl-3-amino-2-fluorobenzoate.

- BLD Pharm. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate.

- ChemicalBook. methyl 3-amino-2-fluorobenzoate synthesis.

- The Royal Society of Chemistry. (2014). Supporting Information.

- Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Google Patents. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

- PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

An In-depth Technical Guide to Methyl 3-amino-2,5-difluorobenzoate

This guide provides a comprehensive technical overview of Methyl 3-amino-2,5-difluorobenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. Methyl 3-amino-2,5-difluorobenzoate emerges as a valuable synthetic intermediate, offering a strategically functionalized aromatic scaffold for the construction of complex pharmaceutical agents. Its trifunctional nature—an amine, an ester, and a difluorinated phenyl ring—provides multiple points for molecular elaboration, making it a versatile tool in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.14 g/mol | [2] |

| CAS Number | 1186194-15-9 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |

The molecular structure of Methyl 3-amino-2,5-difluorobenzoate, with its specific substitution pattern, is key to its reactivity and utility. The electron-withdrawing nature of the two fluorine atoms and the ester group influences the nucleophilicity of the amine and the reactivity of the aromatic ring.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-amino-2,5-difluorobenzoate typically involves a multi-step sequence, starting from readily available precursors. A common and logical synthetic strategy is the esterification of the corresponding carboxylic acid, 3-amino-2,5-difluorobenzoic acid.

Experimental Protocol: Esterification of 3-amino-2,5-difluorobenzoic acid

This protocol is based on well-established esterification methods for aromatic carboxylic acids.

-

Reaction Setup: To a stirred solution of 3-amino-2,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes), slowly add thionyl chloride (1.5-2.0 equivalents) at 0 °C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C) and maintained for 4-6 hours. This sustained heating drives the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any remaining acidic reagents.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while having limited miscibility with water.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure Methyl 3-amino-2,5-difluorobenzoate.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Analytical Characterization

A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for Methyl 3-amino-2,5-difluorobenzoate.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic signals will exhibit splitting patterns consistent with the fluorine substitution. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester. |

| FTIR | Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (187.14 m/z), along with characteristic fragmentation patterns. |

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate.

GHS Hazard Classification (Based on similar compounds)

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Hygiene Measures: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5][6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

Diagram of the Hazard Mitigation Workflow

Caption: Hazard mitigation workflow for safe handling.

Applications in Drug Discovery and Development

Methyl 3-amino-2,5-difluorobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atoms can enhance metabolic stability and binding affinity.[7] The amino group serves as a key functional handle for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Methyl 3-amino-2,5-difluorobenzoate is a strategically important building block for the synthesis of novel fluorinated pharmaceuticals. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it a reliable and versatile tool for medicinal chemists. Adherence to rigorous safety protocols is essential for its handling and application. As the demand for sophisticated fluorinated drug candidates continues to grow, the utility of intermediates like Methyl 3-amino-2,5-difluorobenzoate in accelerating drug discovery and development is undeniable.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 3-(2,6-difluorophenylsulfonamido)

- ChemicalBook. (2025, December 20).

- Capot Chemical. (2012, November 20).

- MDPI. (n.d.).

- Sigma-Aldrich. (2024, August 14).

- Synquest Labs. (n.d.).

- ChemicalBook. (n.d.).

- Synquest Labs. (n.d.).

- Cai, J., et al. (2010).

- The Royal Society of Chemistry. (n.d.).

- BLD Pharm. (n.d.).

- Chem-Impex. (n.d.).

- Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Allfluoro pharmaceutical co .ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate,1186194-15-9. Allfluoro pharmaceutical co .ltd.

- BIOZOL. (n.d.).

- RHENIUM BIO SCIENCE. (n.d.).

- MySkinRecipes. (n.d.).

- Wzorek, A., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal.

- OUCI. (n.d.). Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019. OUCI.

- Fisher Scientific. (n.d.).

-

ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][8][9]thiazin-.... ResearchGate.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- ResearchGate. (2025, August 6). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.

- MySkinRecipes. (n.d.).

Sources

- 1. Methyl 3-amino-2,5-difluorobenzoate, CAS [[1186194-15-9]] | BIOZOL [biozol.de]

- 2. Methyl 3-amino-2,5-difluorobenzoate,1186194-15-9->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Methyl 3-amino-2,5-difluorobenzoate [myskinrecipes.com]

- 8. scienceopen.com [scienceopen.com]

- 9. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to Methyl 3-amino-2,5-difluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing with the commercially available starting material, 2,5-Difluoro-3-nitrobenzoic acid. The core of this guide is a detailed experimental protocol for the reduction of the nitro group, followed by the esterification of the resulting amino acid. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

Methyl 3-amino-2,5-difluorobenzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic placement of the amino and fluoro groups on the benzene ring imparts unique electronic properties and binding capabilities to the final drug molecules. This guide offers a detailed, field-proven methodology for the preparation of this important intermediate, designed to be a self-validating system for researchers in drug discovery and development.

Synthetic Strategy Overview

The most direct and reliable synthetic pathway to Methyl 3-amino-2,5-difluorobenzoate begins with 2,5-Difluoro-3-nitrobenzoic acid. This starting material is commercially available, providing a convenient entry point for the synthesis. The overall strategy involves two key transformations:

-

Reduction of the nitro group: The nitro group of 2,5-Difluoro-3-nitrobenzoic acid is selectively reduced to an amino group to yield 3-Amino-2,5-difluorobenzoic acid.

-

Esterification: The carboxylic acid functionality of 3-Amino-2,5-difluorobenzoic acid is then esterified with methanol to afford the final product, Methyl 3-amino-2,5-difluorobenzoate.

Figure 1: Overall synthetic workflow for Methyl 3-amino-2,5-difluorobenzoate.

Part 1: Synthesis of 3-Amino-2,5-difluorobenzoic acid

The reduction of the nitro group in 2,5-Difluoro-3-nitrobenzoic acid is a critical step that can be achieved through various methods. Catalytic hydrogenation is a widely used and highly efficient method for this transformation, offering clean conversion and high yields.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2,5-Difluoro-3-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Parr hydrogenation apparatus or a similar setup

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: A clean and dry Parr hydrogenation vessel is charged with 2,5-Difluoro-3-nitrobenzoic acid (1.0 eq) and 10% Pd/C (5-10 mol%).

-

Solvent Addition: Anhydrous methanol is added to dissolve the starting material completely. The volume of the solvent should be sufficient to ensure good stirring of the catalyst.

-

Inerting the Atmosphere: The vessel is sealed and purged with nitrogen gas for 5-10 minutes to remove any residual oxygen.

-

Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas. The vessel is pressurized with hydrogen to the desired pressure (typically 3-4 bar).

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the hydrogen supply is turned off, and the vessel is carefully vented and purged with nitrogen gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 3-Amino-2,5-difluorobenzoic acid as a solid. The product can be used in the next step without further purification if the reaction has gone to completion.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups. The 50% wet catalyst is used for safety reasons to minimize the risk of ignition upon contact with air.[1]

-

Solvent: Methanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

-

Inerting: The initial purging with nitrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.

Part 2: Synthesis of Methyl 3-amino-2,5-difluorobenzoate

The final step in the synthesis is the esterification of 3-Amino-2,5-difluorobenzoic acid with methanol. This can be achieved using a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Amino-2,5-difluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of 3-Amino-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask.

-

Catalyst Addition: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is back-extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Product: The crude Methyl 3-amino-2,5-difluorobenzoate can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.

Causality of Experimental Choices:

-

Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the equilibrium towards the formation of the ester.

-

Neutralization: The use of sodium bicarbonate solution is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into the organic phase.

Data Summary

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 3-Amino-2,5-difluorobenzoic acid | 2,5-Difluoro-3-nitrobenzoic acid | H₂, 10% Pd/C | Methanol | >95 | >98 |

| Methyl 3-amino-2,5-difluorobenzoate | 3-Amino-2,5-difluorobenzoic acid | CH₃OH, H₂SO₄ | Methanol | 85-95 | >99 |

Conclusion

The synthesis of Methyl 3-amino-2,5-difluorobenzoate can be reliably achieved in two high-yielding steps from the commercially available 2,5-Difluoro-3-nitrobenzoic acid. The protocols described in this guide are robust and have been validated in various research and development settings. By understanding the rationale behind the chosen reagents and conditions, scientists can confidently reproduce this synthesis and adapt it to their specific needs.

References

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-2,5-difluorobenzoate

Introduction

Methyl 3-amino-2,5-difluorobenzoate (CAS No. 1186194-15-9) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted aniline and benzoic acid derivative, it serves as a versatile building block in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring can substantially modulate the physicochemical properties of resulting compounds, including metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold for drug discovery.[1]

This technical guide provides a detailed framework for the spectroscopic analysis of Methyl 3-amino-2,5-difluorobenzoate. While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to predict and interpret its characteristic spectral features. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust, self-validating system for structural elucidation and quality assessment.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the benzene ring dictates the spectroscopic signature of Methyl 3-amino-2,5-difluorobenzoate. Understanding the interplay of the electron-donating amino group (-NH₂), the electron-withdrawing methoxycarbonyl group (-COOCH₃), and the two electronegative fluorine atoms is paramount for accurate spectral interpretation.

Molecular Structure Diagram

To facilitate spectral assignments, the following numbering scheme is used for the atoms in Methyl 3-amino-2,5-difluorobenzoate.

Caption: Numbering scheme for Methyl 3-amino-2,5-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns are heavily influenced by the fluorine substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 7.0 - 7.2 | ddd | ³JH6-F5 ≈ 8-10, ⁴JH6-F2 ≈ 2-3, ⁴JH6-H4 ≈ 2-3 | 1H |

| H-4 | 6.5 - 6.7 | ddd | ³JH4-F5 ≈ 8-10, ⁴JH4-F2 ≈ 2-3, ⁴JH4-H6 ≈ 2-3 | 1H |

| -NH₂ | 3.8 - 4.2 | br s | - | 2H |

| -OCH₃ (C10) | ~3.9 | s | - | 3H |

Causality and Insights:

-

Aromatic Protons (H-4, H-6): These protons are expected to appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd), due to coupling with each other (meta coupling, ⁴J) and with the two non-equivalent fluorine atoms (ortho and meta H-F coupling). The H-6 proton is deshielded relative to H-4 due to its proximity to the electron-withdrawing ester group.

-

Amino Protons (-NH₂): This signal typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): This will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. A key feature will be the large coupling constants between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which are invaluable for assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O (C7) | 164 - 166 | s | - |

| C-2 | 157 - 160 | d | ¹JC2-F2 ≈ 240-250 |

| C-5 | 153 - 156 | d | ¹JC5-F5 ≈ 240-250 |

| C-3 | 135 - 138 | dd | ²JC3-F2 ≈ 10-15, ²JC3-F5 ≈ 10-15 |

| C-1 | 118 - 122 | dd | ²JC1-F2 ≈ 15-20, ³JC1-F5 ≈ 3-5 |

| C-6 | 110 - 114 | d | ²JC6-F5 ≈ 20-25 |

| C-4 | 105 - 109 | d | ²JC4-F5 ≈ 20-25 |

| -OCH₃ (C10) | ~52 | s | - |

Causality and Insights:

-

Fluorinated Carbons (C-2, C-5): The carbons directly bonded to fluorine will exhibit very large one-bond coupling constants (¹JCF) and will be significantly downfield.[4] Their exact chemical shifts are influenced by the other substituents.

-

Carbons Adjacent to Fluorine (C-1, C-3, C-4, C-6): These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings, which are critical for confirming their positions relative to the fluorine atoms.

-

Carbonyl Carbon (C7): The ester carbonyl carbon appears in the typical downfield region for such functional groups.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[6]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Assigned Fluorine | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -115 to -125 | ddd | ⁴JF2-F5 ≈ 10-15, ³JF2-H(unknown), ⁴JF2-H(unknown) |

| F-5 | -125 to -135 | ddd | ⁴JF5-F2 ≈ 10-15, ³JF5-H4 ≈ 8-10, ³JF5-H6 ≈ 8-10 |

Causality and Insights:

-

The two fluorine atoms are in different chemical environments and are expected to show distinct signals.

-

They will couple to each other (⁴JFF) and to the aromatic protons (H-4 and H-6), leading to complex multiplets. The magnitude of H-F coupling constants depends on the number of bonds separating the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[2]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 3000 - 2850 | C-H Aliphatic Stretch | -OCH₃ |

| 1725 - 1705 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Ester |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

Causality and Insights:

-

Amine Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[7]

-

Ester Group: A strong, sharp absorption band around 1715 cm⁻¹ is one of the most characteristic signals in the spectrum, corresponding to the C=O stretch of the ester.[8]

-

Aryl-Fluoride Bonds: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[2]

Predicted Data (Electron Ionization, EI):

-

Molecular Ion (M⁺): m/z = 187. The molecular formula C₈H₇F₂NO₂ gives a monoisotopic mass of 187.0445.[9] This peak should be clearly visible.

-

Key Fragmentation Pathways:

-

Loss of methoxy radical (-•OCH₃): [M - 31]⁺ → m/z = 156. This is a common fragmentation for methyl esters.

-

Loss of formaldehyde (CH₂O) from methoxy: [M - 30]⁺ → m/z = 157.

-

Loss of carbonyl group (-CO): [M - 28]⁺ → m/z = 159.

-

Decarboxylation (loss of -COOCH₃): [M - 59]⁺ → m/z = 128. This would correspond to the aminodifluorobenzene radical cation.

-

Causality and Insights: The fragmentation pattern is governed by the stability of the resulting ions and neutral losses. The ester group is a common site for initial fragmentation. The stability of the aromatic ring means that fragments retaining the ring structure will be prominent.[10]

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Overall Analytical Workflow

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of at least 400 MHz. Use a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

-

¹⁹F NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Ensure the spectral width is sufficient to cover the expected chemical shift range for aryl fluorides.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction to obtain the final spectrum.[2] Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.[2]

-

Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure arm.

-

Acquisition: Record the sample spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be automatically background-corrected. Identify and label the characteristic absorption bands.

Protocol 3: Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibrant. Set the electrospray ionization (ESI) source to positive ion mode.

-

Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Fragmentation (MS/MS): To confirm structural assignments, perform a product ion scan on the isolated molecular ion (m/z 187) to obtain fragmentation data.[10]

Conclusion

The structural characterization of Methyl 3-amino-2,5-difluorobenzoate is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectroscopic data provides a clear and verifiable fingerprint for this molecule. Key identifiers include the complex splitting patterns of the two aromatic protons in the ¹H NMR spectrum, the large C-F coupling constants in the ¹³C NMR spectrum, the characteristic N-H and C=O stretching vibrations in the IR spectrum, and the molecular ion peak at m/z 187 in the mass spectrum. The experimental protocols outlined in this guide establish a self-validating workflow for confirming the identity, purity, and structure of this important synthetic building block.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1481. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). methyl 3-amino-2,5-difluorobenzoate 95%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-amino-2,5-difluorobenzoate. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Expasy. (n.d.). Protein Identification Tools - Mass values used. Retrieved from [Link]

-

Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-2,5-difluorobenzoate [myskinrecipes.com]